3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a unique structure with a hydroxyl group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the isoindolinone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-hydroxy-2-(3-aminophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-3-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
- 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one
- 3-Hydroxy-2-(3-nitrophenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
3-Hydroxy-2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of the nitro and phenyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
3532-67-0 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-hydroxy-2-(3-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-17-11-4-5-12-18(17)20(24,14-7-2-1-3-8-14)21(19)15-9-6-10-16(13-15)22(25)26/h1-13,24H |
InChI Key |
XXXFMBBBBKEUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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